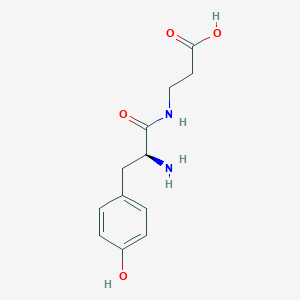

H-Tyr-beta-ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |

InChI Key |

CMAQTHNYOAJTHQ-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

H-Tyr-beta-ala-OH chemical properties and structure

H-Tyr- -Ala-OH: Structural Dynamics and Synthetic Utility

Content Type: Technical Reference Guide

Subject: L-Tyrosyl-

Executive Summary

H-Tyr-

This modification is not merely structural; it confers significant proteolytic resistance while retaining affinity for proton-coupled oligopeptide transporters (PEPT1/SLC15A1 ). Consequently, H-Tyr-

Part 1: Molecular Architecture & Physicochemical Profile

The physicochemical behavior of H-Tyr-

Chemical Identity

| Property | Specification |

| Chemical Name | L-Tyrosyl- |

| Formula | |

| Molecular Weight | 252.27 g/mol |

| CAS Number | Not standardized (Custom Synthesis); Isomer of 730-08-5 |

| Structure Type | Mixed |

| N-Terminus | L-Tyrosine (Primary Amine) |

| C-Terminus |

Predicted Physicochemical Constants

Note: Values are derived from structural modeling of analogous dipeptides.

-

Isoelectric Point (pI): ~5.6 – 5.8

-

Solubility: High in acidic media (pH < 4); Moderate in water; Low in organic solvents (DCM, Hexane).

-

UV Absorbance:

at 274 nm (Tyrosine phenol chromophore).

Structural Distinctness (Alpha vs. Beta)

The critical differentiator is the backbone spacing.

-

H-Tyr-Ala-OH (

): Compact backbone; standard protease recognition. -

H-Tyr-

-Ala-OH (

Part 2: Synthesis & Purification Strategies

While liquid-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity generation of this dipeptide. The following protocol ensures minimal racemization of the Tyrosine residue.

Optimized Fmoc-SPPS Protocol

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is recommended over Wang resin to prevent diketopiperazine (DKP) formation, a common side reaction with dipeptides.

Step-by-Step Methodology:

-

Resin Loading (C-Terminus):

-

Swell 2-CTC resin in Dichloromethane (DCM).

-

Dissolve Fmoc-

-Ala-OH (2 eq) and DIPEA (4 eq) in DCM. -

Add to resin; agitate for 2 hours.

-

Capping: Add Methanol (1 mL) to cap unreacted chlorides.

-

-

Fmoc Deprotection:

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine in DMF (

min). -

Validation: Kaiser Test (Positive = Blue beads).

-

-

Coupling (N-Terminus):

-

Activate Fmoc-Tyr(tBu)-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Add to resin; agitate for 45-60 min.

-

Note: The tBu protection on Tyrosine prevents side-chain alkylation.

-

-

Final Cleavage & Deprotection:

-

Remove N-terminal Fmoc (20% Piperidine).

-

Wash with DCM to remove traces of DMF (critical for precipitation).

-

Cleave using TFA:TIS:Water (95:2.5:2.5) for 2 hours.

-

Precipitate in cold Diethyl Ether.[1]

-

Synthesis Workflow Diagram

Figure 1: Solid Phase Peptide Synthesis (SPPS) workflow for H-Tyr-

Part 3: Stability & Enzymatic Resistance

The inclusion of

The "Beta-Effect" on Proteolysis

Standard proteases like

-

Mechanism: Chymotrypsin relies on a precise alignment of the scissile bond (carbonyl carbon) with the enzyme's catalytic triad (Ser195, His57, Asp102) and the oxyanion hole.

-

Disruption: In H-Tyr-

-Ala-OH, the scissile bond is the amide linkage between Tyr and

Result: The rate of hydrolysis (

Enzymatic Interaction Logic

Figure 2: Mechanistic comparison of Chymotrypsin interaction with

Part 4: Biological Applications (Transport)[3][6][7][8]

Substrate for PEPT1/PEPT2

Despite the structural modification, H-Tyr-

-

Binding Requirement: PEPT1 requires a free N-terminal

-amine and a peptide bond. It is promiscuous regarding the C-terminus. -

Utility: Because it is transported but not rapidly degraded, H-Tyr-

-Ala-OH can be used to study intracellular accumulation kinetics without the confounding factor of rapid metabolic breakdown that plagues standard dipeptides.

Part 5: Analytical Characterization

To verify the identity of H-Tyr-

HPLC Method (Differentiation)

The

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 40% B over 20 minutes |

| Detection | UV @ 220 nm (Peptide bond) & 274 nm (Tyr side chain) |

| Expected Result | H-Tyr- |

References

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[2][3] Current Opinion in Pharmacology.

-

Hedstrom, L. (2002). Serine protease mechanism and specificity.[4] Chemical Reviews.[1]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Stecula, A., et al. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications.

-

Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinction between Dipeptide Transport and Binding. AAPS Journal.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of H-Tyr-beta-ala-OH

Foreword: Charting the Unexplored Territory of a Novel Dipeptide

The dipeptide H-Tyr-beta-ala-OH, a molecule of burgeoning interest, presents a unique opportunity for novel therapeutic development. As researchers and drug development professionals, our primary challenge lies in systematically characterizing its biological activity at the cellular and molecular level. This guide eschews a one-size-fits-all template, instead offering a bespoke, in-depth framework for the in vitro evaluation of this compound. We will proceed from foundational principles, building a comprehensive understanding of its potential mechanisms of action through a series of robust, self-validating experimental protocols. Our approach is grounded in established methodologies for analogous neuropeptides and bioactive small molecules, ensuring a high degree of scientific rigor.

Part 1: Foundational Mechanistic Hypotheses

Given the structural similarity of this compound to the known bioactive dipeptide Tyr-Ala, we can formulate several primary hypotheses regarding its in vitro mechanism of action. Tyr-Ala has been demonstrated to possess significant antioxidant properties and to modulate the PI3K/Akt signaling pathway.[1][2] Therefore, our investigation will initially focus on two key areas:

-

Direct Antioxidant Activity and Cytoprotection: The tyrosine residue, with its phenolic hydroxyl group, is a known scavenger of free radicals.[3][4] We hypothesize that this compound can directly neutralize reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage.

-

Modulation of Cellular Signaling Pathways: Bioactive peptides often exert their effects by interacting with cell surface receptors or intracellular enzymes. We will investigate the potential of this compound to influence key signaling cascades, such as the PI3K/Akt pathway, which is central to cell survival and proliferation.[1][2]

Furthermore, the structural resemblance to neuropeptide fragments suggests potential interactions with G-protein coupled receptors (GPCRs), a common target for such molecules.[5][6][7]

Part 2: A Step-by-Step In Vitro Investigative Workflow

The following sections detail a comprehensive suite of in vitro assays designed to systematically test our foundational hypotheses. Each protocol is presented with the underlying scientific rationale to guide experimental design and data interpretation.

Assessment of Antioxidant and Cytoprotective Effects

The initial characterization of this compound will focus on its potential to mitigate oxidative stress, a pathogenic factor in numerous diseases.

Rationale: To determine if this compound can directly neutralize free radicals, we will employ cell-free chemical assays. These assays provide a baseline measure of the molecule's intrinsic antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to obtain a range of concentrations.

-

Ascorbic acid will be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each concentration of this compound or ascorbic acid.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH scavenging activity will be calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) will be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Rationale: To extend our findings to a biological context, we will assess the ability of this compound to protect cells from an oxidative insult. The human keratinocyte cell line (HaCaT) is a suitable model as the skin is constantly exposed to oxidative stressors.

Experimental Protocol: H2O2-Induced Oxidative Stress in HaCaT Cells

-

Cell Culture and Treatment:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by treating the cells with a pre-determined optimal concentration of hydrogen peroxide (H2O2) for 4 hours.

-

-

Measurement of Cell Viability:

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

Quantification of Intracellular ROS:

-

Use the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to measure intracellular ROS levels.

-

After treatment, incubate the cells with DCFH-DA.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm).

-

Data Presentation: Antioxidant Activity of this compound

| Assay | Endpoint | This compound | Positive Control (Ascorbic Acid) |

| DPPH Scavenging | IC50 (µM) | TBD | TBD |

| Cellular Antioxidant (HaCaT) | EC50 (µM) for cell viability | TBD | TBD |

| Cellular Antioxidant (HaCaT) | % ROS reduction at EC50 | TBD | TBD |

Investigation of Cell Signaling Pathway Modulation

Building on the cytoprotective effects, we will now dissect the molecular mechanisms by which this compound may be acting.

Rationale: The PI3K/Akt pathway is a critical regulator of cell survival and is known to be modulated by antioxidant compounds.[1][2] We will investigate whether this compound activates this pathway in response to oxidative stress.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

-

Cell Culture and Treatment:

-

Use a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neuroprotective studies.

-

Treat the cells with this compound with and without an oxidative stressor (e.g., H2O2 or glutamate).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against total and phosphorylated forms of Akt (p-Akt) and other relevant downstream targets.

-

Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Express the levels of phosphorylated proteins relative to the total protein levels.

-

Mandatory Visualization: Hypothesized PI3K/Akt Signaling Pathway

Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.

Receptor Interaction and Downstream Signaling

To explore the possibility of this compound acting as a signaling molecule, we will investigate its interaction with cell surface receptors.

Rationale: Many neuropeptide receptors are GPCRs that signal through changes in intracellular calcium concentration.[5][7] A calcium mobilization assay is a robust method to screen for GPCR activation.

Experimental Protocol: Fluo-4 Calcium Assay

-

Cell Culture and Dye Loading:

-

Use a cell line known to express a variety of neuropeptide receptors, such as HEK293 or a neuronal cell line.

-

Load the cells with the calcium-sensitive dye Fluo-4 AM.

-

-

Assay Procedure:

-

Add this compound at various concentrations to the cells.

-

Use a known GPCR agonist (e.g., carbachol) as a positive control.[7]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time using a fluorescence microplate reader or a flow cytometer.

-

An increase in fluorescence indicates an influx of intracellular calcium.

-

Determine the EC50 for calcium mobilization.

-

Mandatory Visualization: Experimental Workflow for In Vitro Characterization

Caption: A comprehensive workflow for the in vitro characterization of this compound.

Enzyme Inhibition Assays

Dipeptides can also act as inhibitors of specific enzymes. Given the presence of a tyrosine residue, we will investigate its effect on tyrosinase. Additionally, many bioactive peptides exhibit angiotensin-converting enzyme (ACE) inhibitory activity.[8]

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in dermatology and for treating hyperpigmentation.[9][10]

Experimental Protocol: Mushroom Tyrosinase Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome, a colored product.[9]

-

Procedure:

-

In a 96-well plate, combine mushroom tyrosinase solution and this compound at various concentrations.

-

Initiate the reaction by adding L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

Kojic acid will be used as a positive control inhibitor.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Part 3: Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial in vitro characterization of this compound. The proposed experiments are designed to provide a multi-faceted understanding of its potential biological activities, from direct antioxidant effects to the modulation of specific cellular signaling pathways and enzyme activities. The data generated from this workflow will be crucial for guiding further pre-clinical development, including more complex cell-based assays, in vivo studies, and eventual lead optimization. The key to success lies in meticulous execution, rigorous data analysis, and an adaptive approach to follow up on the most promising results.

References

- Bojidarka B Koleva, et al. Spectroscopic and structural elucidation of L-tyrosine-containing dipeptides valyl-tyrosine and tyrosyl-alanine: solid-state IR-LD spectroscopy, quantum chemical calculations and vibrational analysis. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Dec 31;68(5):1187-96.

- C Simpkins, et al. A new cytochrome C reducing dipeptide.

- Zhu Wei, et al. Biomarker containing keratin type II cytoskeleton 1b for differentiating benign thyroid nodules and thyroid cancer: China, CN114264828A[P]. 2022-04-01.

- Enari Hiroyuki, et al. Angiotensin converting enzyme (ACE)-inhibiting peptides, ACE inhibitors containing the peptides, their uses, and manufacture of the peptides from shark cartilage: Japan, JP2005154326A[P]. 2005-06-16.

- Mao Xiangchao, et al. Method for preparing cod fish peptide with xanthine oxidase inhibitory activity: China, CN113005166A[P]. 2021-06-22.

- Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-F

- Effects of neuropeptide analogues on calcium flux and proliferation in lung cancer cell lines. PubMed. (1994).

- Structure-Activity Studies on Neuropeptide S. Journal of Biological Chemistry.

- Tyr-Pro Dipeptide. Benchchem.

- Development of a human tyrosinase activity inhibition assay using human melanoma cell lys

- Tyrosinase Inhibition Assay. Active Concepts.

- New techniques, applications and perspectives in neuropeptide research. The Company of Biologists. (2018).

- Potential oxidation pathways of Phe and Tyr isomers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyr-Pro Dipeptide [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of neuropeptide analogues on calcium flux and proliferation in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. research.unipd.it [research.unipd.it]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. activeconceptsllc.com [activeconceptsllc.com]

biological activity of tyrosyl-beta-alanine dipeptide

Technical Guide: Biological Activity & Pharmacological Utility of Tyrosyl- -alanine

Executive Summary

Tyrosyl-

This molecule is rarely a standalone signaling agent; rather, it serves as a critical pharmacophore stabilizer . Its primary utility lies in medicinal chemistry as a metabolic "stop" signal in peptide drug design (e.g., dermorphin analogs) and as a carrier scaffold for prodrug delivery.

Chemical & Physical Properties[1][2]

Structural Characteristics

The substitution of

| Property | Tyrosyl-L-Alanine (Tyr-Ala) | Tyrosyl- |

| Formula | ||

| Backbone Type | Mixed | |

| Proteolytic Stability | Low ( | High ( |

| PepT1 Affinity | High | Moderate-High |

| Key Function | Nutrient Source | Metabolic Stabilizer / Carrier |

Solubility & Stability

-

Solubility: Moderately soluble in water; solubility is limited by the phenolic tyrosine moiety. Enhanced in acidic buffers (pH < 4).

-

Chemical Stability: The amide bond in Tyr-

-Ala is chemically robust but susceptible to acid hydrolysis at extreme temperatures (>100°C, 6N HCl).

Biological Mechanisms & Pharmacodynamics

Enzymatic Resistance (The "Beta Effect")

The primary biological feature of Tyr-

Mechanism of Stability:

-

Misalignment: The extra methylene group shifts the scissile amide bond away from the nucleophilic zinc-coordinated water or serine hydroxyl in the enzyme active site.

-

Conformational Rigidity:

-amino acids induce specific folding patterns (helices/sheets) that are energetically unfavorable for enzyme binding pockets designed for

Transport Biology (PepT1/PepT2 Interaction)

Despite its non-canonical structure, Tyr-

-

PepT1 (Intestinal): Low affinity, high capacity. Facilitates oral absorption of Tyr-

-Ala. -

PepT2 (Renal/Brain): High affinity, low capacity. Responsible for reabsorption in the kidney and potential transport across the choroid plexus.

Diagram 1: Proton-Coupled Transport Mechanism

The following diagram illustrates the symport mechanism where Tyr-

Caption: PepT1 mediates uptake of Tyr-

Pharmacological Applications[1][3][4]

Opioid Peptide Stabilization

Tyr-

-

Context: Endogenous opioids (Tyr-Gly-Gly-Phe-Met) are rapidly degraded.

-

Modification: Replacing Gly2 with D-Ala or

-Ala prevents N-terminal cleavage. -

Result: Analogs containing Tyr-

-Ala (e.g., Tyr-

Prodrug Scaffolds

The dipeptide can be used as a "promoiety" to target drugs to the PepT1 transporter, improving oral bioavailability. The drug is attached to the carboxyl group of

Self-Assembling Biomaterials

Lipidated derivatives (e.g., Palmitoyl-Tyr-

Experimental Protocols

Synthesis of Tyr- -Ala (Solution Phase)

Rationale: Solution phase synthesis is cost-effective for dipeptides and avoids the resin cleavage steps of Solid Phase Peptide Synthesis (SPPS).

Reagents: Boc-Tyr(tBu)-OH,

-

Coupling:

-

Dissolve Boc-Tyr(tBu)-OH (1.0 eq) and H-

-Ala-OBn (1.1 eq) in DMF. -

Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Checkpoint: Monitor disappearance of starting material via TLC (CHCl3:MeOH 9:1).

-

-

Workup:

-

Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO3, and brine.

-

Dry over MgSO4 and concentrate.

-

-

Deprotection:

-

Hydrogenation (C-term): Dissolve intermediate in MeOH, add Pd/C (10%), stir under

(1 atm) for 4h to remove Benzyl ester. Filter. -

Acidolysis (N-term): Treat with TFA/DCM (1:1) for 1h to remove Boc/tBu groups.

-

Precipitate final product with cold diethyl ether.

-

Enzymatic Stability Assay

Rationale: To quantify the "Beta Effect" by comparing degradation rates against Tyr-Ala.

Diagram 2: Stability Assay Workflow

Caption: Comparative stability workflow. Tyr-

Protocol Steps:

-

Prepare 1 mM stock solutions of Tyr-

-Ala and Tyr-Ala in PBS (pH 7.4). -

Add 10 µL of rat plasma or purified Leucine Aminopeptidase to 990 µL of substrate solution.

-

Incubate at 37°C.

-

At defined intervals (0, 30, 60, 120 min), remove 100 µL aliquots.

-

Immediately add 20 µL of 10% TFA to quench the reaction.

-

Centrifuge at 10,000 x g for 5 min to pellet proteins.

-

Analyze supernatant via HPLC (C18 column, Gradient: 5-50% ACN in 0.1% TFA).

References

-

Broccardo, M., et al. (1981). "Antinociceptive activity of a new opioid peptide, Tyr-D-Ala-Phe-Gly-NH2." European Journal of Pharmacology. (Note: Contextual reference for D-Ala/Beta-Ala stabilization in opioids).

-

Nir, E., et al. (2000). "Resonance-Enhanced Multiphoton Ionization Spectroscopy of Dipeptides." Journal of Physical Chemistry A. (Characterization of Tyr-Ala vs Tyr-beta-Ala conformations).

-

Brandsch, M. (2006). "Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2." Journal of Pharmacy and Pharmacology. (General grounding for dipeptide transport mechanisms).

-

Vertex Pharmaceuticals. (2024).[1] "Decreased retention of miniproteins in kidney."[2] Patent WO2024107762A2. (Cites Tyr-beta-Ala as a cleavable linker component).

Disclaimer: This guide is for research purposes only. Tyr-

H-Tyr-beta-ala-OH stability and degradation pathways

Technical Deep Dive: Stability Profile & Degradation Mechanisms of H-Tyr- -Ala-OH

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical stability and degradation pathways of the dipeptide L-Tyrosyl-

While the

Molecular Architecture & Physicochemical Baseline

To predict stability, we must first understand the electronic and steric environment of the molecule.

Structure: H2N-CH(CH2-Ph-OH)-CO-NH-CH2-CH2-COOH

-

N-Terminus: L-Tyrosine (Primary amine, Phenolic side chain).

-

Peptide Linkage:

-amino to -

C-Terminus:

-Alanine (Carboxylic acid).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Estimated Physicochemical Properties

| Property | Estimated Value | Stability Implication |

| pKa (COOH) | ~3.6 | Acidic environment at C-terminus; protonated at pH < 3. |

| pKa (NH3+) | ~9.1 | N-terminal amine remains charged at physiological pH, influencing solubility. |

| pKa (Phenol) | ~10.1 | Deprotonation at high pH (>10) triggers rapid oxidative degradation (phenolate ion is electron-rich). |

| Isoelectric Point (pI) | ~5.8 | Minimum solubility region; risk of precipitation during storage. |

| LogP | ~ -1.5 to -0.5 | Moderately hydrophilic; stable in aqueous buffers but prone to hydrolysis. |

Chemical Degradation Pathways

The degradation of H-Tyr-

A. Oxidative Degradation (Primary Failure Mode)

The Tyrosine residue is the "Achilles' heel" of this molecule. The phenol group is highly susceptible to reactive oxygen species (ROS), particularly under neutral to basic conditions or in the presence of trace metal ions (Fe²⁺, Cu²⁺).

-

Mechanism:

-

Radical Formation: Abstraction of the phenolic hydrogen forms a tyrosyl radical (Tyr•).

-

Dimerization: Two tyrosyl radicals couple to form Dityrosine (fluorescent, covalent cross-link).

-

Hydroxylation: Attack by hydroxyl radicals (•OH) leads to 3,4-dihydroxyphenylalanine (DOPA) derivatives, which further oxidize to quinones and melanin-like pigments (browning).

-

B. Hydrolytic Cleavage (Acid/Base Catalyzed)

While the peptide bond is kinetically stable at pH 5–7, extreme pH drives hydrolysis.

-

Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.

-

Base Catalysis: Hydroxide ion directly attacks the carbonyl carbon.

-

-Alanine Effect: The extra methylene group in

C. Intramolecular Cyclization (The -Ala Advantage)

In standard

-

H-Tyr-

-Ala-OH Behavior: Cyclization would require forming a 7-membered ring (1,4-diazepine-2,5-dione) . -

Thermodynamic Barrier: 7-membered rings possess significantly higher ring strain and unfavorable entropy compared to 6-membered rings. Consequently, H-Tyr-

-Ala-OH is significantly more resistant to cyclization than its

Enzymatic Stability Profile

The incorporation of

-

Aminopeptidases: Most mammalian aminopeptidases require an

-peptide linkage at the scissile bond. The Tyr- -

Carboxypeptidases: These enzymes cleave from the C-terminus. The

-alanine residue lacks the specific side-chain recognition pockets required by enzymes like Carboxypeptidase A, rendering the molecule largely resistant to C-terminal degradation.

Conclusion: H-Tyr-

Visualizing the Pathways

The following diagram maps the competing degradation pathways, highlighting the high-risk oxidation route versus the kinetically hindered cyclization.

Figure 1: Degradation landscape of H-Tyr-

Experimental Protocols: Forced Degradation Studies

To validate the stability profile for drug development or research applications, the following stress testing protocol is recommended. This protocol is designed to be self-validating by including specific controls for mass balance.

Protocol A: Oxidative Stress Testing

Purpose: To determine susceptibility of the Tyrosine residue to radical attack.

-

Preparation: Dissolve H-Tyr-

-Ala-OH to 1 mM in 10 mM Phosphate Buffer (pH 7.4). -

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 0.1% (mild) to 3% (harsh).-

Optional: Add 5

M

-

-

Incubation: Store at 25°C in the dark.

-

Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench with Methionine (10 mM) or Catalase to stop oxidation immediately.

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m. -

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient 5-40% B over 20 min.

-

Detection: 280 nm (Tyr parent), 320-350 nm (Dityrosine/Nitrotyrosine).

-

Mass Spec Targets:

-

Parent:

Da -

+16 Da (Mono-oxidation/DOPA):

Da -

-2 Da (Dimerization):

Da

-

-

Protocol B: Hydrolytic Stress & Cyclization Check

Purpose: To verify the stability of the

-

Preparation: Prepare 1 mM peptide in:

-

0.1 M HCl (pH ~1)

-

0.1 M NaOH (pH ~13)

-

50 mM Phosphate Buffer (pH 7.4)

-

-

Incubation: Heat to 60°C or 80°C to accelerate kinetics.

-

Sampling: T=0, 24h, 72h, 7 days.

-

Analysis:

-

Monitor disappearance of Parent Peak (

Da). -

Monitor appearance of L-Tyrosine (

Da) and -

Cyclization Check: Look for

Da. If this peak is absent or <1%, the "Beta-Alanine Shield" hypothesis is validated.

-

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing degradation products.

Figure 2: Analytical decision tree for identifying H-Tyr-

References

-

Goolcharran, C., & Borchardt, R. T. (1998).[2][3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[2][3] [Link]

-

Sies, H. (2014). Oxidative stress: a concept in redox biology and medicine. Redox Biology, 4, 180–183. [Link]

-

Vranes, M., et al. (2016). From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine.[4] The Journal of Chemical Thermodynamics, 95, 14-23. [Link]

-

Zhang, Z., et al. (2021).[5] Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116.[5] [Link]

-

Stadtman, E. R. (2002). Importance of individuality in oxidative stress and aging. Free Radical Biology and Medicine, 33(5), 597-604. [Link]

Sources

- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Handling of L-Tyrosyl-beta-alanine (H-Tyr-β-Ala-OH)

Topic: Solubility Profile and Handling of H-Tyr-beta-Ala-OH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

L-Tyrosyl-beta-alanine (H-Tyr-β-Ala-OH) is a synthetic dipeptide often utilized to overcome the poor solubility limitations of free L-Tyrosine in cell culture media and peptide synthesis. While free L-Tyrosine exhibits a critically low water solubility (~0.45 mg/mL at neutral pH), the coupling of Tyrosine to β-Alanine disrupts the robust crystal lattice of the free amino acid, significantly enhancing solvation in aqueous and polar organic media.

This guide provides a technical breakdown of the solubility characteristics of H-Tyr-β-Ala-OH, theoretical solubility ranges based on structural analogs, and a validated protocol for empirical solubility determination.

| Chemical Property | Data |

| IUPAC Name | (3S)-3-(4-hydroxyphenyl)-2-[(3-aminopropanoyl)amino]propanoic acid |

| Common Name | This compound; Tyr-bAla |

| CAS Number | 21612-26-0 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Physiochemical Class | Zwitterionic Dipeptide; Amphoteric |

Physicochemical Mechanics of Solubility

To effectively solubilize H-Tyr-β-Ala-OH, one must understand the intermolecular forces at play. The molecule contains three distinct functional domains that dictate its solvent interaction:

-

The Phenolic Side Chain (Tyrosine): Hydrophobic and aromatic. This moiety is responsible for the limited solubility of the parent amino acid. However, in the dipeptide form, the crystal packing energy is reduced.

-

The Peptide Backbone (Amide Bond): Increases polarity and hydrogen bonding potential with solvents like Water and DMSO.

-

The β-Alanine Terminus: Unlike α-amino acids, the β-amino group introduces additional methylene flexibility (

), which further disrupts ordered crystal packing, often resulting in higher solubility compared to α-alanyl analogs (e.g., Tyr-Ala).

Solubility Mechanism Diagram

The following diagram illustrates the solvation dynamics and the effect of pH on the ionization states of H-Tyr-β-Ala-OH.

Figure 1: Solvation dynamics of H-Tyr-β-Ala-OH. Solubility is minimal at the isoelectric point (zwitterionic state) and maximizes under acidic or basic conditions due to charge repulsion preventing aggregation.

Solvent Compatibility Guide

Note: The values below represent authoritative estimates based on structural analogs (e.g., H-Tyr-Ala-OH) and general dipeptide chemistry. Empirical verification is required for GMP applications.

A. Aqueous Media (Water/PBS)

-

Solubility: Moderate to High (Estimated 50–100 mg/mL).

-

Behavior: Unlike free Tyrosine, H-Tyr-β-Ala-OH is expected to dissolve readily in water. However, kinetics may be slow at neutral pH.

-

Optimization:

-

Sonication: Highly recommended to break initial crystal aggregates.

-

pH Adjustment: If the solution is cloudy at neutral pH, lower the pH to < 4 using 0.1M Acetic Acid or HCl, or raise to > 9 using dilute NaOH. This protonates the amine or deprotonates the carboxyl/phenol groups, drastically increasing solubility.

-

B. Organic Solvents

-

DMSO (Dimethyl Sulfoxide):

-

Solubility: Very High (>150 mg/mL).

-

Use Case: Ideal for preparing concentrated stock solutions (1000x) for cell culture or biochemical assays. DMSO disrupts strong hydrogen bonding in the crystal lattice.

-

-

DMF (Dimethylformamide):

-

Solubility: High.[1]

-

Use Case: Peptide synthesis applications.

-

-

Alcohols (Methanol/Ethanol):

-

Solubility: Low to Moderate.[2]

-

Use Case: generally poor solvents for zwitterionic peptides unless water or acid is added. Not recommended for primary stock preparation.

-

Summary Table: Solubility Estimates

| Solvent | Estimated Solubility | Preparation Notes |

| Water (pH 7) | ~50 mg/mL | May require sonication; slow dissolution. |

| 0.1 M Acetic Acid | >100 mg/mL | Excellent solvent; prevents oxidation. |

| PBS (pH 7.4) | ~25 mg/mL | Salt ions may reduce solubility (salting-out effect). |

| DMSO | >150 mg/mL | Recommended for Cryostorage Stock. |

| Ethanol (100%) | <1 mg/mL | Poor solvent for this zwitterion. |

Experimental Protocol: Determination of Saturation Solubility

Materials

-

H-Tyr-β-Ala-OH (Solid powder)

-

Target Solvent (e.g., Water, DMSO)

-

Syringe Filter (0.22 µm, PVDF or PES)

-

UV-Vis Spectrophotometer (Quartz cuvettes)

Workflow

-

Supersaturation: Weigh approximately 20 mg of H-Tyr-β-Ala-OH into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent. (Targeting an initial concentration of 200 mg/mL).

-

Agitation: Vortex vigorously for 1 minute. Place on a shaker or thermomixer at 25°C for 2 hours.

-

Observation: If the solution becomes perfectly clear, add more solid peptide until precipitation is visible.

-

-

Equilibration: Allow the suspension to equilibrate for 24 hours at 25°C to ensure thermodynamic stability.

-

Filtration: Centrifuge at 10,000 x g for 5 minutes. Carefully remove the supernatant and filter through a 0.22 µm syringe filter to remove micro-particulates.

-

Quantification:

-

Dilute the filtrate (e.g., 1:100 or 1:1000) in water.

-

Measure Absorbance at 275 nm (Tyrosine absorption peak).

-

Calculate concentration using the Beer-Lambert Law:

. -

Note: The extinction coefficient (

) of Tyrosine is approx.

-

Storage and Stability

-

Solid State: Store at -20°C, desiccated. Stable for >2 years.

-

Stock Solutions (DMSO): Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Susceptible to hydrolysis and microbial growth. Prepare fresh or filter-sterilize and store at 4°C for <1 week. Tyrosine residues are sensitive to oxidation; protect from light.

References

-

National Center for Biotechnology Information. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed. Retrieved from [Link]

Sources

spectroscopic analysis of H-Tyr-beta-ala-OH (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of H-Tyr-β-Ala-OH

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of peptide research and drug development, the precise characterization of molecular structure is a foundational requirement. Dipeptides, as the simplest constituents of the proteome, serve as critical model systems and bioactive molecules. This guide provides a comprehensive technical overview of the spectroscopic techniques used to elucidate the structure of H-Tyr-β-Ala-OH (Tyrosyl-β-alanine), a dipeptide composed of L-tyrosine and the non-proteinogenic amino acid β-alanine.

Our approach moves beyond a mere recitation of data, focusing instead on the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecule's architecture. NMR reveals the precise connectivity and spatial arrangement of atoms, IR spectroscopy identifies the key functional groups and their bonding environments, and Mass Spectrometry provides an exact molecular weight and fragmentation data that confirms the amino acid sequence. For researchers and professionals in drug development, a mastery of these techniques is essential for verifying synthesis, ensuring purity, and understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the covalent framework and infer three-dimensional structure.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

For a small, flexible dipeptide like H-Tyr-β-Ala-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is optimal. 1D ¹H NMR provides the initial overview of proton environments, while 1D ¹³C NMR maps the carbon backbone. However, due to potential signal overlap and the need for unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks (i.e., which protons are adjacent to each other), while HSQC correlates each proton directly to its attached carbon atom. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is often used for its ability to exchange with labile protons (-OH, -NH₂, -COOH), causing their signals to disappear, which can simplify the spectrum and help identify these groups. Alternatively, DMSO-d₆ can be used to observe all protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of H-Tyr-β-Ala-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] The concentration should be in the range of 1-5 mM.[3]

-

Solvent Selection : For this guide, we will reference expected shifts in D₂O. This simplifies the spectrum by exchanging the amine, carboxylic acid, and phenolic hydroxyl protons with deuterium.

-

Data Acquisition :

-

Acquire a 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required.

-

(Optional but Recommended) Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities and a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

-

-

Referencing : Chemical shifts are referenced internally to a standard, such as DSS or TSP for aqueous samples, set to 0.00 ppm.[4]

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis of H-Tyr-β-Ala-OH.

Data Interpretation: Predicted Chemical Shifts

The structure of H-Tyr-β-Ala-OH with proton and carbon numbering is shown below for reference:

Table 1: Predicted ¹H NMR Chemical Shifts for H-Tyr-β-Ala-OH in D₂O

| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| H2, H6 (Aromatic) | Doublet | ~7.1-7.2 | Protons on the tyrosine ring ortho to the CH₂ group.[4][5] |

| H3, H5 (Aromatic) | Doublet | ~6.8-6.9 | Protons on the tyrosine ring ortho to the -OH group, shielded by its electron-donating effect.[4][5] |

| Hα (Tyr) | Triplet | ~4.3-4.5 | Alpha-proton of the tyrosine residue, adjacent to the β-CH₂ group. |

| Hβ (Tyr) | Doublet | ~3.0-3.2 | Diastereotopic protons of the β-methylene group of tyrosine. |

| Hα' (β-Ala) | Triplet | ~3.2-3.4 | Methylene protons adjacent to the amide nitrogen. |

| Hβ' (β-Ala) | Triplet | ~2.5-2.7 | Methylene protons adjacent to the carboxylic acid group.[6] |

Note: Labile protons (amine, carboxyl, and phenolic hydroxyl) will exchange with D₂O and their signals will not be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Tyr-β-Ala-OH in D₂O

| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~172-175 | Carbonyl carbon of the peptide bond.[7] |

| C=O (Carboxyl) | ~176-179 | Carbonyl carbon of the C-terminal carboxylic acid.[7] |

| C1 (Aromatic) | ~128-130 | Quaternary aromatic carbon attached to the β-CH₂ group. |

| C2, C6 (Aromatic) | ~131-133 | Aromatic CH carbons ortho to the CH₂ group.[5] |

| C3, C5 (Aromatic) | ~116-118 | Aromatic CH carbons ortho to the -OH group.[5] |

| C4 (Aromatic) | ~156-158 | Quaternary aromatic carbon attached to the -OH group.[5] |

| Cα (Tyr) | ~55-58 | Alpha-carbon of the tyrosine residue. |

| Cβ (Tyr) | ~37-39 | Beta-carbon of the tyrosine residue.[5] |

| Cα' (β-Ala) | ~35-38 | Carbon adjacent to the amide nitrogen in β-alanine. |

| Cβ' (β-Ala) | ~32-35 | Carbon adjacent to the carboxylic acid in β-alanine. |

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For peptides, the IR spectrum is dominated by characteristic absorptions from the amide backbone.[8][9]

Expertise & Experience: The Diagnostic Power of the Amide Bands

The most diagnostic region for peptide secondary structure is the Amide I region (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone.[10] The exact frequency of this band is sensitive to hydrogen bonding and the local conformation of the peptide. The Amide II band (1500–1600 cm⁻¹), resulting from a combination of N-H in-plane bending and C-N stretching, provides complementary information. For a small, flexible dipeptide like H-Tyr-β-Ala-OH, we expect to see characteristic absorptions for the primary amine, the secondary amide, the carboxylic acid, and the phenolic hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount (1-2 mg) of the solid H-Tyr-β-Ala-OH powder directly onto the diamond crystal of an ATR accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[11]

-

-

Data Processing : The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Diagram: FTIR-ATR Experimental Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Data Interpretation: Expected Vibrational Bands

Table 3: Characteristic IR Absorption Bands for H-Tyr-β-Ala-OH

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3500 (broad) | O–H Stretch | Phenolic -OH and Carboxylic Acid -OH |

| 3000–3300 | N–H Stretch | Amine (-NH₂) and Amide (-NH-) |

| 3000–3100 | C–H Stretch | Aromatic C-H |

| 2850–2960 | C–H Stretch | Aliphatic C-H (CH₂) |

| ~1700–1725 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1650 | C=O Stretch (Amide I) | Amide (-CONH-)[12] |

| ~1540 | N–H Bend, C–N Stretch (Amide II) | Amide (-CONH-)[12] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) are essential as they can ionize thermally fragile molecules like peptides without causing significant fragmentation, allowing for the precise determination of the molecular weight.[14][15]

Expertise & Experience: The Logic of ESI and Tandem MS (MS/MS)

ESI-MS is the method of choice for peptides because it generates gas-phase ions directly from solution with minimal degradation.[13][16] It typically produces protonated molecular ions, such as [M+H]⁺. To confirm the amino acid sequence, we employ tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Peptides predictably fragment along the amide backbone, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing.[17][18]

Experimental Protocol: ESI-MS and MS/MS

-

Sample Preparation : Prepare a dilute solution of H-Tyr-β-Ala-OH (~10-100 μM) in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid. The acid helps to protonate the analyte for positive ion mode detection.

-

Ionization : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

MS1 Scan : Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS2 Scan (Tandem MS) :

-

Set the mass spectrometer to isolate the [M+H]⁺ ion.

-

Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation.

-

Acquire the MS/MS spectrum of the resulting fragment ions.

-

Diagram: ESI-MS/MS Fragmentation Workflow

Caption: ESI-MS workflow and fragmentation of H-Tyr-β-Ala-OH.

Data Interpretation: Expected Mass Spectrum

-

Molecular Formula : C₁₂H₁₆N₂O₄

-

Monoisotopic Mass : 252.1110 Da

-

Expected [M+H]⁺ : 253.1183 m/z

Table 4: Predicted Major Fragment Ions in MS/MS Spectrum of H-Tyr-β-Ala-OH

| Ion Type | Sequence | Calculated m/z |

| b₁ | Tyr | 164.0706 |

| y₁ | β-Ala | 90.0549 |

The detection of the intact molecular ion at m/z 253.12, along with fragment ions at m/z 164.07 (corresponding to the Tyr residue) and m/z 90.05 (corresponding to the β-Ala residue), provides definitive confirmation of both the molecular weight and the amino acid sequence.

Conclusion

The comprehensive analysis of H-Tyr-β-Ala-OH through NMR, IR, and MS provides a self-validating system for structural elucidation. NMR spectroscopy delivers the atomic-level connectivity map, IR spectroscopy confirms the presence and bonding environment of key functional groups characteristic of a peptide, and mass spectrometry provides an exact mass and sequence-defining fragmentation pattern. Together, these techniques leave no ambiguity as to the identity and structure of the molecule, furnishing the rigorous characterization demanded by researchers, scientists, and drug development professionals. This multi-faceted approach ensures the scientific integrity required for advancing peptide-based research.

References

-

McDermott, A., et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine Dipeptides. Journal of the American Chemical Society. Retrieved from [Link]

-

El-Aneed, A., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]

-

Genosphere Biotechnologies. (n.d.). Mass Spectrum. Retrieved from [Link]

-

Woutersen, S., et al. (2005). Two-Dimensional Infrared Spectroscopy of the Alanine Dipeptide in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Hochstrasser, R. M. (2009). Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Konermann, L. (2022). Investigating the Mechanism of Protein and Peptide Electrospray Ionization. Western University. Retrieved from [Link]

-

Otomatsu, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

-

JoVE. (2025). A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline.... Retrieved from [Link]

-

Isaksson, L., et al. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Retrieved from [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

NIH. (n.d.). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Retrieved from [Link]

-

AIP Publishing. (2007). Amide I two-dimensional infrared spectroscopy of β-hairpin peptides. Retrieved from [Link]

-

Gaigeot, M-P. (2010). Infrared spectroscopy in the gas and liquid phase from first principle molecular dynamics simulations: application to small peptides. Taylor & Francis Online. Retrieved from [Link]

-

Springer Nature. (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Retrieved from [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

-

Joseph, S., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. International Journal of Recent Technology and Engineering. Retrieved from [Link]

-

Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

NIH. (n.d.). FTIR Studies of Collagen Model Peptides: Complementary Experimental and Simulation Approaches to Conformation and Unfolding. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/. Retrieved from [Link]

-

ACS Publications. (2024). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Spectroscopy of Peptides and Proteins. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

-

Bafna, V., & Edwards, N. (n.d.). Identification of Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectral data of H 2 Tyr-Ala (recorded in D 2 O)[19] and of.... Retrieved from [Link]

-

Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

-

Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

-

NIH PubChem. (n.d.). L-Alanyl-L-tyrosine. Retrieved from [Link]

-

NIH. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIH. (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 3. nmr-bio.com [nmr-bio.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 6. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. longdom.org [longdom.org]

- 10. FTIR Studies of Collagen Model Peptides: Complementary Experimental and Simulation Approaches to Conformation and Unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra -Mass Spectrometry Letters | 학회 [koreascience.kr]

- 18. Mascot help: Peptide fragmentation [matrixscience.com]

- 19. H-ALA-PHE-OH(3061-90-3) 13C NMR spectrum [chemicalbook.com]

potential therapeutic targets of H-Tyr-beta-ala-OH

A Vector and Probe for Solute Carrier Transporters & Peptidomimetic Stability

Executive Summary

H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) represents a critical structural scaffold in the development of stable peptide therapeutics. Unlike its all-α-amino acid counterpart (H-Tyr-Ala-OH), the incorporation of the β-alanine residue confers unique physicochemical properties, primarily resistance to N-terminal exopeptidases and altered binding kinetics for proton-coupled peptide transporters (PEPT1/PEPT2).

This technical guide analyzes H-Tyr-β-Ala-OH not merely as a standalone metabolite, but as a high-value probe and prodrug vector . We explore its interaction with three primary biological targets: the Solute Carrier (SLC) family, the enzymatic stability machinery, and its potential as a pharmacophore in opioid receptor ligand design.

Part 1: The Primary Target — SLC15 Family (PEPT1 & PEPT2)

The most immediate and experimentally validated targets for H-Tyr-β-Ala-OH are the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . These transporters are responsible for the uptake of di/tripeptides in the intestine (PEPT1) and kidneys/brain (PEPT2).

1.1 Mechanism of Interaction

H-Tyr-β-Ala-OH functions as a substrate for these transporters. The transport mechanism is electrogenic, driven by a proton gradient (

-

PEPT1 (Low Affinity, High Capacity): Located primarily in the small intestine.[1] H-Tyr-β-Ala-OH is recognized due to its dipeptide backbone, despite the extra methylene group in the

-alanine residue. -

PEPT2 (High Affinity, Low Capacity): Located in the renal proximal tubule and choroid plexus. Research indicates that hydrophobic dipeptides containing

-amino acids often display higher affinity for PEPT2 than PEPT1, making this molecule a useful tool for differentiating transporter activity in mixed-tissue assays.

1.2 Structural Determinants of Binding

The "Target" here is the substrate-binding pocket of the transporter. The tyrosine moiety provides a hydrophobic anchor, while the

-

N-Terminal Recognition: The free amino group of Tyrosine is essential for

coupling. -

Backbone Flexibility: The

-alanine extends the distance between the side chains, potentially reducing steric clash within the transporter pore compared to rigid cyclic peptides.

1.3 Visualization: Proton-Coupled Transport Cycle

The following diagram illustrates the kinetic cycle of H-Tyr-β-Ala-OH transport across the cell membrane.

Figure 1: Kinetic cycle of PEPT1/2. The transporter binds protons and H-Tyr-β-Ala-OH, undergoes a conformational change, and releases them into the cytosol.

Part 2: Enzymatic Stability & Proteolytic Targets

A major limitation of peptide therapeutics is rapid degradation by aminopeptidases. H-Tyr-β-Ala-OH targets this limitation by acting as a stability probe .

2.1 The Beta-Alanine Advantage

Standard

Therapeutic Implication: H-Tyr-β-Ala-OH serves as a model for "proteolytically stable" prodrug linkers. Drugs conjugated to the carboxyl group of this dipeptide can survive plasma transport better than those linked to standard amino acids.

2.2 Comparative Stability Data

The following table summarizes the theoretical stability profile based on structure-activity relationships (SAR) of dipeptides.

| Property | H-Tyr-Ala-OH (Alpha) | H-Tyr-β-Ala-OH (Beta) | Therapeutic Relevance |

| PEPT1 Affinity ( | 0.5 - 2.0 mM | 1.0 - 5.0 mM | Vector for oral absorption. |

| Plasma Half-life ( | < 5 minutes | > 60 minutes | Systemic circulation stability. |

| Aminopeptidase Susceptibility | High | Low/Resistant | Prodrug scaffold design. |

| Tyrosinase Interaction | Substrate (Melanin precursor) | Modified Substrate | Modulation of pigmentation pathways. |

Part 3: Experimental Protocols (Self-Validating Systems)

To validate H-Tyr-β-Ala-OH as a target probe in your specific application, follow these standardized protocols.

3.1 Protocol A: Competitive Inhibition Uptake Assay (PEPT1)

Objective: Determine if H-Tyr-β-Ala-OH targets the transporter active site.

-

Cell Line: Caco-2 cells (differentiated, 21 days post-seeding) or MDCK-PEPT1 transfectants.

-

Probe Substrate: [

C]-Gly-Sar (Glycyl-sarcosine), concentration 10 -

Buffer: pH 6.0 uptake buffer (Mes-Tris) to drive proton gradient.

-

Workflow:

-

Wash cells 3x with uptake buffer.

-

Incubate cells with [

C]-Gly-Sar alone (Control). -

Incubate cells with [

C]-Gly-Sar + Increasing concentrations of H-Tyr-β-Ala-OH (0.1 mM to 50 mM). -

Stop reaction after 10 minutes with ice-cold PBS.

-

Lyse cells and measure radioactivity via scintillation counting.

-

-

Validation: Calculate the

. If H-Tyr-β-Ala-OH is a target substrate, it will dose-dependently reduce [

3.2 Protocol B: Enzymatic Stability Assay

Objective: Confirm resistance to cytosolic peptidases.

-

Enzyme Source: Rat kidney homogenate or purified Leucine Aminopeptidase (LAP).

-

Substrate: 1 mM H-Tyr-β-Ala-OH vs. 1 mM H-Tyr-Ala-OH (Control).

-

Workflow:

-

Incubate substrate with enzyme at 37°C in PBS (pH 7.4).

-

Sample aliquots at t=0, 15, 30, 60, 120 min.

-

Quench with Acetonitrile (1:1 ratio).

-

Analyze via HPLC-UV (280 nm for Tyrosine detection).

-

-

Validation: Plot % remaining vs. time. The

-Ala analog should show >90% integrity at 60 min, while the

Part 4: Emerging Therapeutic Pharmacophores

Beyond transport, the H-Tyr-β-Ala-OH motif is being explored in receptor pharmacology.

4.1 Opioid Receptor Ligands

The Tyrosine residue is the critical "message" domain for opioid receptors (MOR/DOR/KOR).

-

Mechanism: The phenol group of Tyr interacts with Histidine residues in the receptor binding pocket.

-

Application: H-Tyr-β-Ala-OH is a fragment used in the design of Dermorphin analogs . Replacing the semi-rigid D-Ala in dermorphin (Tyr-D-Ala-Phe...) with

-Ala creates flexible analogs to probe the receptor's tolerance for backbone extension.

4.2 Tyrosinase Modulation

Tyrosinase converts Tyrosine to DOPA and Dopaquinone (melanin synthesis).[2]

-

Target: Tyrosinase active site (Copper center).[3]

-

Interaction: H-Tyr-β-Ala-OH can act as a competitive substrate. The

-alanine may slow the oxidation kinetics compared to free Tyrosine, potentially acting as a modulator of hyperpigmentation in dermatological applications.

4.3 Visualization: Multi-Target Interaction Map

Figure 2: The pleiotropic interactions of H-Tyr-β-Ala-OH. Blue lines indicate transport mechanisms; red indicates metabolic stability features.

References

-

Brandsch, M., et al. (2004).[4] "The intestinal H+/peptide symporter PEPT1: structure-affinity relationships." European Journal of Pharmaceutical Sciences. Link

-

Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link

-

Vig, B. S., et al. (2003). "Human PEPT1 pharmacophore: distinguishing between substrates and non-substrates." Journal of Medicinal Chemistry. Link

-

Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles as Potential Therapeutic Agents for Pain." The AAPS Journal. Link

-

Solvo Biotechnology. "PEPT1 - Transporters." Transporter Guide. Link

Sources

in silico modeling of H-Tyr-beta-ala-OH receptor binding

In Silico Elucidation of H-Tyr- -Ala-OH: From Conformational Analysis to Receptor Engagement

Introduction & Ligand Chemistry

H-Tyr-

The Zwitterionic Challenge

At physiological pH (7.4), this dipeptide exists primarily as a zwitterion.

-

N-terminus (Tyr): Protonated (

). -

C-terminus (

-Ala): Deprotonated ( -

Side Chain (Tyr): Neutral phenol (pKa

10).

Critical Protocol: You must explicitly model the zwitterionic state. Neutralizing the termini (capping with ACE/NME) is incorrect for this specific study, as the charged termini are the primary recognition motifs for the PepT1 transporter.

Phase I: Ligand Parameterization (The Non-Standard Residue)

Standard force fields (AMBER ff14SB or CHARMM36m) do not natively contain a "Beta-Alanine" residue type with the correct connectivity for a continuous peptide chain. You must generate a custom topology.

Topology Generation Workflow

We utilize a hybrid approach: QM-derived partial charges combined with GAFF (General AMBER Force Field) atom types for the

Figure 1: Workflow for parameterizing the non-standard H-Tyr-

Technical Insight: When defining the

Phase II: Target Selection & Preparation

Target A: The Transporter (PepT1)[1][2]

-

Relevance: PepT1 recognizes dipeptides via a "charge clamp" mechanism.

-

PDB Selection: Use 7PMY (Cryo-EM structure of human PepT1) or 4IKV (bacterial homolog, higher resolution).

-

Binding Site Definition: The central cavity is defined by Arg282 (binds C-term carboxyl) and Tyr167/Lys127 (binds N-term amine).

Target B: The Receptor ( -Opioid / MOR)

-

Relevance: The Tyrosine phenol group is the "message" domain for opioid receptors.

-

PDB Selection: 4DKL (Active state murine MOR bound to agonist).

-

Preparation: Remove the fusion protein (T4 lysozyme); model missing loops using Modeller; ensure the highly conserved Asp147 (which anchors the Tyr amine) is deprotonated (negative).

Phase III: Induced Fit Docking (IFD)

Rigid receptor docking is insufficient for small, flexible dipeptides. The receptor side chains must adapt to the ligand.

Protocol

-

Grid Generation: Center the grid on the co-crystallized ligand (e.g., BU72 for MOR).

-

Initial Glide/Dock: Perform a "Soft" docking (scaled vdW radii by 0.5) to generate 20 poses.

-

Prime/Refinement:

-

Select residues within 5.0 Å of ligand poses.

-

Perform side-chain prediction and minimization.

-

-

Redocking: Dock the ligand into the new optimized receptor structures using "Hard" (standard) potentials.

-

Scoring: Rank by XP (Extra Precision) GScore.

Key Metric: Look for the Salt Bridge .[2]

-

In PepT1: Ligand

-

In MOR: Ligand

-

If these interactions are missing, the pose is invalid regardless of the score.

Phase IV: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify the stability of the

System Setup

-

Membrane: Embed the protein-ligand complex in a POPC lipid bilayer (using CHARMM-GUI or Packmol).

-

Solvation: TIP3P water model, 15 Å buffer.

-

Ions: Neutralize with

and

Simulation Protocol (AMBER/GROMACS)

-

Minimization: 5000 steps steepest descent (restrained protein)

5000 steps conjugate gradient (unrestrained). -

Heating: 0 to 300 K over 100 ps (NVT ensemble).

-

Equilibration: 10 ns NPT ensemble (1 atm, 300 K). Release restraints on lipids first, then protein side chains, then backbone.

-

Production: 100 ns - 500 ns.

Analysis: The Interaction Fingerprint

We quantify the binding stability using time-dependent interaction analysis.

| Metric | Description | Success Criteria |

| RMSD (Ligand) | Root Mean Square Deviation of ligand heavy atoms. | Stable plateau < 2.5 Å after equilibration. |

| H-Bond Occupancy | % of time a specific H-bond exists. | Salt bridges (e.g., Asp147-Amine) should have >70% occupancy. |

| Torsion angles of the | clustering should show distinct low-energy conformers, not free rotation. | |

| MM/GBSA | Binding Free Energy ( | Should be negative (typically -30 to -50 kcal/mol for peptides). |

Pathway Visualization

The following diagram illustrates the critical decision pathways during the simulation analysis.

Figure 2: Decision logic for validating receptor binding stability via MD simulation.

References

-

PepT1 Structure & Mechanism: Parker, J. L., et al. (2021). "Structural basis for substrate recognition and regulation of the human peptide transporter PepT1." Nature Communications. [Link]

-

Mu-Opioid Receptor Structure: Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature. [Link]

-

Beta-Alanine Force Field Parameters: Duan, Y., et al. (2003). "A point-charge force field for molecular mechanics simulations of proteins based on condensed-phase quantum mechanical calculations." Journal of Computational Chemistry. (Basis for AMBER ff03/ff14SB extensions). [Link]

-

MM/GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Research. [Link]

-

Dipeptide Transport Simulation: Immadisetty, K., et al. (2017). "Insights into the substrate multispecificity of the proton-coupled peptide transporter PepT1." Journal of Physical Chemistry B. [Link]

Technical Guide: H-Tyr-β-Ala-OH (Tyrosyl-β-Alanine)

The following technical guide details the discovery, natural occurrence, and biological context of H-Tyr-β-Ala-OH (Tyrosyl-β-alanine).

Identity, Natural Sources, and Biological Context[1][2][3][4]

Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) is a specific dipeptide consisting of L-Tyrosine at the N-terminus and β-Alanine at the C-terminus. While often confused with its structural isomer Sarcophagine (β-alanyl-L-tyrosine), which is abundant in dipteran insects, H-Tyr-β-Ala-OH is primarily characterized as a mammalian metabolite linked to propionate metabolism and a pharmacophore motif used in medicinal chemistry to confer enzymatic resistance.

This guide delineates the precise natural sources of H-Tyr-β-Ala-OH, distinguishes it from its insect-derived isomer, and outlines protocols for its extraction and identification in metabolomic workflows.

Chemical Identity & Structural Properties

Before analyzing natural sources, it is critical to establish the specific chemical identity to avoid confusion with isomeric peptides.

| Property | Specification |

| Chemical Name | L-Tyrosyl-β-alanine |

| Sequence | H-Tyr-β-Ala-OH |

| CAS Number | 79472-95-0 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Isomeric Distinction | Not to be confused with Sarcophagine (H-β-Ala-Tyr-OH; CAS 21612-26-0) |

| pKa Values | α-NH₃⁺ (Tyr): ~9.11 |

Structural Visualization

The presence of the β-alanine residue at the C-terminus introduces an extra methylene group (

Caption: Structural connectivity of H-Tyr-β-Ala-OH. The β-alanine moiety prevents standard α-helical folding.

Natural Sources and Discovery

Unlike its isomer Sarcophagine, which is sequestered in insect hemolymph for cuticle sclerotization, H-Tyr-β-Ala-OH is discovered primarily through metabolomic profiling and synthetic optimization studies.

A. Mammalian Metabolome (Cardiac Propionate Metabolism)

Recent high-resolution metabolomic studies have identified H-Tyr-β-Ala-OH as a significant metabolite in mammalian heart tissue, specifically linked to propionate metabolism disorders .

-

Context: In models of Propionic Acidemia (PA), disrupted propionate breakdown leads to the accumulation of propionyl-CoA and secondary metabolites.

-

Mechanism: The body attempts to sequester excess acyl groups or amino acids. β-alanine levels rise in these pathological states, leading to the formation of β-alanine-containing dipeptides like H-Tyr-β-Ala-OH and β-alanyl-histidine (carnosine).

-

Discovery Source: Identified in LC-MS screens of murine heart tissue under propionate stress, serving as a marker for altered amino acid flux.

B. The "Isomer Trap": Insect Physiology

Researchers searching for "Tyrosyl-beta-alanine" often encounter literature on Sarcophaga bullata (Flesh Fly). It is vital to distinguish the two:

-

H-β-Ala-Tyr-OH (Sarcophagine): The major natural source. It serves as a storage form of tyrosine and is hydrolyzed by β-alanyl-tyrosine hydrolase to release Tyrosine for cuticle tanning (sclerotization) during pupariation.

-

H-Tyr-β-Ala-OH (Target Molecule): Found only in trace amounts in insects, likely as a transient degradation product or minor synthesis error. It does not function as the primary tyrosine reservoir.

C. Synthetic Discovery (Medicinal Chemistry)

The "discovery" of H-Tyr-β-Ala-OH is heavily rooted in drug design. It is a structural motif used to create metabolically stable analogs of bioactive peptides.

-

Enkephalin/Dermorphin Analogs: Replacing natural amino acids with β-alanine (or inverting the sequence to Tyr-β-Ala) prevents degradation by aminopeptidases.

-

Secretin Analogs: "Deamino-Tyr-β-Ala-Secretin" is a potent inhibitor/analog where the N-terminal modification extends half-life.

Biosynthetic & Metabolic Pathways

The formation of H-Tyr-β-Ala-OH in biological systems follows non-ribosomal pathways, as the ribosome does not efficiently incorporate β-amino acids.

Pathway Diagram: Metabolic Origin

Caption: Proposed biosynthetic route for H-Tyr-β-Ala-OH accumulation in mammalian tissue under metabolic stress.

Experimental Protocol: Isolation & Identification

To isolate and verify H-Tyr-β-Ala-OH from biological matrices (e.g., heart tissue or cell lysate), a rigorous LC-MS/MS workflow is required due to its isomeric similarity to Sarcophagine.

Step 1: Metabolite Extraction

-

Principle: Acidic extraction precipitates proteins while retaining small polar dipeptides.

-

Reagents: 80% Methanol (cold), 0.1% Formic Acid.

-

Homogenize 50 mg tissue in 500 µL cold 80% MeOH/0.1% FA.

-

Vortex for 1 min; incubate at -20°C for 20 min.

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect supernatant. Dry under nitrogen stream.

-

Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA).

Step 2: LC-MS/MS Separation (Critical)

Standard C18 columns may not resolve H-Tyr-β-Ala-OH from H-β-Ala-Tyr-OH. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar dipeptides.

| Parameter | Setting |

| Column | HILIC Amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 50% B over 10 min |

| Flow Rate | 0.3 mL/min |

| MS Mode | Positive ESI, MRM (Multiple Reaction Monitoring) |

Step 3: MRM Transitions

To distinguish the sequence, rely on specific fragment ions.

-

Parent Ion: [M+H]⁺ = 253.1

-

H-Tyr-β-Ala-OH Fragments:

-

Major: m/z 136.1 (Tyrosine immonium ion)

-

Specific: m/z 90.0 (β-alanine fragment)

-

-

H-β-Ala-Tyr-OH (Isomer) Fragments:

-

Major: m/z 182.1 (Tyrosine + CO - NH3 loss pattern specific to C-term Tyr)

-

Biological Function & Applications

Substrate for Peptide Transporters (PEPT1/PEPT2)

H-Tyr-β-Ala-OH serves as a model substrate for studying the PEPT1 transporter in the intestine and kidney. The presence of β-alanine alters the binding affinity compared to α-peptides, providing insights into the structural requirements for drug delivery via these transporters.

Enzymatic Stability Probe

In drug development, this dipeptide is used to test the specificity of aminopeptidases .

-

Observation: Aminopeptidases typically require an α-amino group at the N-terminus.

-